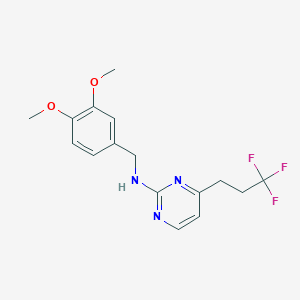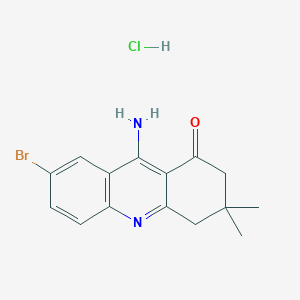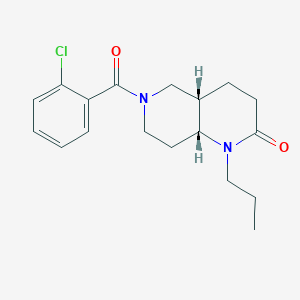
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, also known as XAV-939, is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer progression. XAV-939 has been shown to have potential therapeutic applications in cancer, stem cell research, and regenerative medicine.
Mécanisme D'action
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine works by inhibiting the activity of two key enzymes in the Wnt/β-catenin signaling pathway: tankyrase 1 and tankyrase 2. These enzymes are involved in the degradation of Axin, a protein that helps regulate the activity of β-catenin. By inhibiting the activity of tankyrase 1 and 2, this compound stabilizes Axin and reduces the activity of β-catenin. This, in turn, leads to the inhibition of downstream target genes involved in cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can inhibit cell growth and induce apoptosis (programmed cell death). In stem cells, this compound can promote differentiation into specific cell types. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in lab experiments is that it is a highly specific inhibitor of the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of pathway inhibition on cellular processes without affecting other signaling pathways. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. This requires careful optimization of dosing and treatment duration in lab experiments.
Orientations Futures
There are several future directions for the use of N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in scientific research. One area of interest is in the development of this compound analogs with improved potency and selectivity. Another area of interest is in the combination of this compound with other inhibitors or chemotherapeutic agents to enhance its anti-cancer effects. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders, where the Wnt/β-catenin signaling pathway is dysregulated.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine involves a series of chemical reactions, including the condensation of 3,4-dimethoxybenzaldehyde and 3,3,3-trifluoropropylamine to form the intermediate 3,4-dimethoxybenzyl-3,3,3-trifluoropropylamine. This intermediate is then reacted with 2-aminopyrimidine to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been extensively studied in scientific research, particularly in cancer research. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is often overactivated in cancer cells, leading to uncontrolled cell growth and tumor formation. This compound has also been shown to have potential applications in stem cell research and regenerative medicine, as it can promote the differentiation of stem cells into specific cell types.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-23-13-4-3-11(9-14(13)24-2)10-21-15-20-8-6-12(22-15)5-7-16(17,18)19/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLMDYCJAQSNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CC(=N2)CCC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)
![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5418128.png)
![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)

![7-(2,3-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418145.png)
![1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5418151.png)
![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)
![1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5418154.png)


![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)

![1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)